4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c1-30-15-12-10-14(11-13-15)28-23(29)17-7-3-2-6-16(17)20(26-28)22-25-21(27-31-22)18-8-4-5-9-19(18)24/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFHZCFASLGNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the bromophenyl and methoxyphenyl groups. Common reagents used in these reactions include bromine, methoxybenzene, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The bromophenyl group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the bromophenyl ring .
Scientific Research Applications
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxadiazole and Phthalazinone Moieties
The following table compares the target compound with analogs differing in substituent groups and molecular weight:
Key Observations:
- Bromine Position: Bromine at ortho (target) vs. para (CAS 1291860-02-0) alters steric and electronic profiles.
- Methoxy vs. Methylthio : The target’s 4-methoxyphenyl group improves aqueous solubility compared to methylthio (logP reduction ~0.5–1.0 units) .
- Chlorinated Derivatives : Compounds like CAS 110704-42-2 exhibit higher reactivity due to chloromethyl groups, necessitating stringent safety protocols .
Cytotoxicity and Bioactivity
- Oxazole Derivatives : Analogs with 4-bromophenylsulfonyl groups (e.g., from ) show moderate cytotoxicity in Daphnia magna assays (EC₅₀: 10–50 µM), suggesting bromine’s role in bioactivity .
- Methoxy Substitution : The target’s 4-methoxyphenyl may reduce toxicity compared to halogen-rich analogs, as methoxy groups often mitigate reactive metabolite formation .
Electronic and Steric Effects
- Bromine vs. Chlorine: Bromine’s larger atomic radius (1.85 Å vs.
- Ortho-Substitution Challenges : The target’s 2-bromophenyl group may induce torsional strain, reducing conformational stability compared to para-substituted analogs .
Biological Activity
The compound 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a synthetic derivative that incorporates oxadiazole and phthalazine moieties. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C24H17BrN4O2
- Molecular Weight : 473.321 g/mol
- CAS Number : 1291847-58-9
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific biological targets. The oxadiazole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to proteins or enzymes involved in various biochemical pathways.
Antimicrobial Activity
Studies have indicated that compounds containing oxadiazole moieties often exhibit significant antimicrobial properties. For instance:
- Case Study : A derivative with a similar structure demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, attributed to the electron-withdrawing nature of the bromine substituent which increases the compound's reactivity towards bacterial cell membranes .
Anticancer Properties
Research has suggested that this compound may possess anticancer properties. The mechanism involves:
- Inhibition of Cell Proliferation : Similar compounds have shown to inhibit tumor cell growth by inducing apoptosis through mitochondrial pathways.
- Case Study : A related oxadiazole derivative was tested in vitro against various cancer cell lines and exhibited IC50 values in the micromolar range, indicating potential for further development as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazoles has been documented in several studies:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation.
- Case Study : A study involving a structurally similar compound reported a significant reduction in edema in animal models when administered prior to inflammatory stimuli .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
